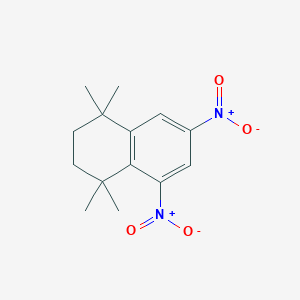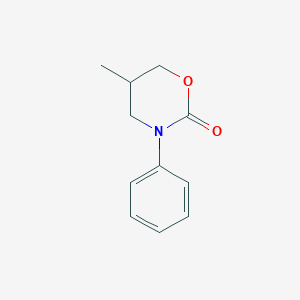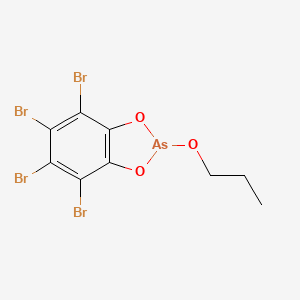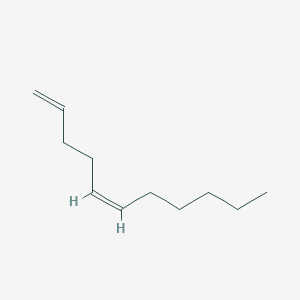![molecular formula C13H11N3O2 B14343285 N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide CAS No. 96350-66-2](/img/structure/B14343285.png)
N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide is a complex organic compound that features a benzamide core linked to a pyridine ring through a methylene bridge. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide typically involves the condensation of 2-aminopyridine with benzoyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently oxidized to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale batch reactions using similar reagents and conditions as those described for laboratory synthesis. Optimization of reaction parameters such as temperature, solvent choice, and reaction time would be crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzamide and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce hydroxylated or hydrogenated compounds .
Applications De Recherche Scientifique
N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential pharmacological effects.
Mécanisme D'action
The mechanism of action of N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound shares a similar benzamide core and pyridine ring but features additional substituents that may alter its biological activity.
Uniqueness
N-Oxo-2-{[(pyridin-2(1H)-ylidene)methyl]amino}benzamide is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Propriétés
Numéro CAS |
96350-66-2 |
|---|---|
Formule moléculaire |
C13H11N3O2 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
N-hydroxy-2-(pyridin-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O2/c17-13(16-18)11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-9,18H,(H,16,17) |
Clé InChI |
UHZUKUTVMBPNLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NO)N=CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Azidophenyl)methylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B14343217.png)
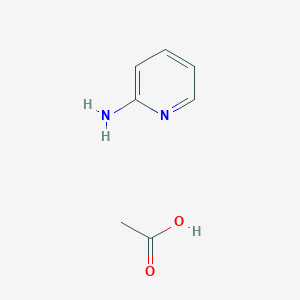
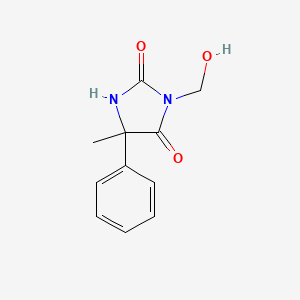
![1-[2-(2-Chlorophenyl)ethenyl]pyrene](/img/structure/B14343226.png)
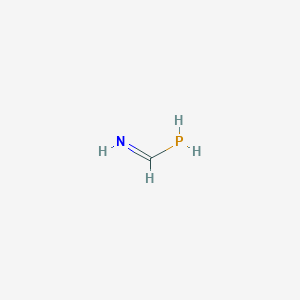
phosphanium](/img/structure/B14343243.png)
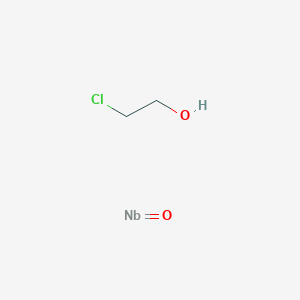
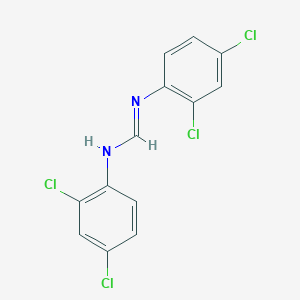

![2-[2-(4-Phenoxyphenoxy)ethoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14343268.png)
